Propofol-d17

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Studying Propofol's Localization and Interactions:

- Propofol is a commonly used anesthetic medication, but its exact mechanism of action remains incompletely understood. Propofol-d17, where some hydrogen atoms are replaced with deuterium (a heavier isotope of hydrogen), allows researchers to track the distribution and interaction of propofol within cells and tissues using specialized techniques like stimulated Raman scattering (SRS) microscopy.

- By comparing the signal from propofol-d17 to the surrounding environment, scientists can gain insights into how propofol interacts with different cellular components, such as membranes and proteins. This information is crucial for understanding its anesthetic effects and potential side effects.

Investigating Propofol's Metabolism and Elimination:

- Propofol undergoes various metabolic processes in the body. Propofol-d17 can be used to trace these metabolic pathways by observing the distribution and changes in its deuterium labeling.

- Researchers can track the movement of propofol-d17 through different organs and tissues, as well as study its breakdown products and their excretion patterns. This information helps in understanding the body's handling of propofol and potential variations in individuals.

Developing New Imaging Techniques:

- Propofol-d17 serves as a valuable tool for developing and optimizing new imaging techniques, particularly those utilizing SRS microscopy.

- Its distinct Raman signature allows researchers to calibrate and test the sensitivity and resolution of these microscopy methods, ultimately leading to improved capabilities for studying various biological processes at the cellular and molecular level.

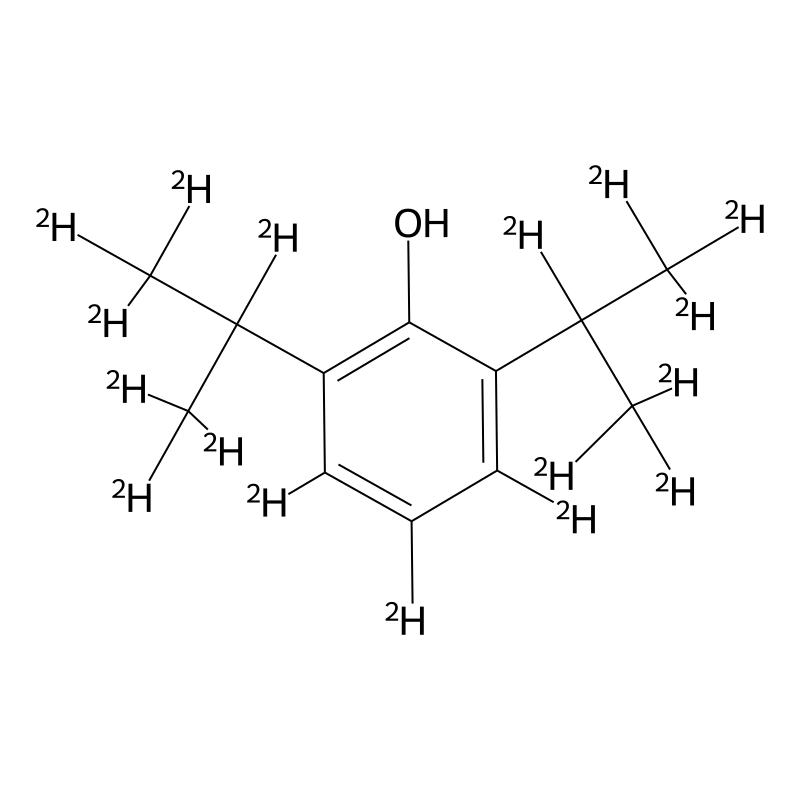

Propofol-d17 is a deuterated analog of propofol, where all hydrogen atoms in the molecular structure are replaced with deuterium atoms. This modification enhances the compound's stability and allows for unique analytical applications, particularly in imaging techniques. Propofol-d17 has a molecular weight of approximately 195.38 g/mol and retains the anesthetic properties of its non-deuterated counterpart while providing distinct spectral characteristics due to the presence of deuterium .

Propofol-d17 exhibits potent anesthetic properties, primarily acting as a positive allosteric modulator of GABAA receptors, which enhances inhibitory neurotransmission in the central nervous system. It also inhibits excitatory neurotransmission mediated by glutamate receptors. Studies have shown that propofol-d17 can be effectively visualized in living neurons using stimulated Raman scattering microscopy, allowing researchers to monitor its dynamics and interactions at the cellular level .

The synthesis of propofol-d17 typically involves the following steps:

- Deuteration: The starting material, non-deuterated propofol, is subjected to deuteration processes using deuterated solvents or reagents.

- Purification: The resulting product is purified through techniques such as chromatography to ensure high purity levels.

- Characterization: The final product is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium and assess purity .

Propofol-d17 has several applications in both research and clinical settings:

- Anesthesia Research: Its unique spectral properties allow for detailed studies on anesthetic mechanisms and interactions with neuronal membranes.

- Imaging Techniques: Propofol-d17 can be used in advanced imaging methods like stimulated Raman scattering microscopy to visualize its dynamics in live cells.

- Pharmacokinetic Studies: The deuterated form provides insights into drug metabolism and distribution without interference from endogenous substances .

Interaction studies involving propofol-d17 focus on its binding affinity and kinetics with various receptors, particularly GABAA and glutamate receptors. Research indicates that the presence of deuterium alters the binding dynamics compared to non-deuterated propofol, allowing for a better understanding of anesthetic action at the molecular level. Time-lapse imaging studies have demonstrated that propofol-d17 interacts primarily with neuronal plasma membranes, providing insights into its cellular uptake and washout dynamics .

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Propofol | Yes | Non-deuterated version; widely used anesthetic. |

| Alfentanil | Moderate | Opioid analgesic; different mechanism of action. |

| Thiopental | Moderate | Barbiturate; longer duration of action compared to propofol. |

| Dexmedetomidine | Moderate | Alpha-2 adrenergic agonist; sedative rather than anesthetic effects. |

Propofol-d17's unique deuteration allows for distinct analytical applications that are not available with these other compounds, making it particularly valuable in research settings focused on anesthetics .

| Method | Deuterium Source | Catalyst/Reagent | Temperature (°C) | Reaction Time | Deuterium Incorporation (%) |

|---|---|---|---|---|---|

| Acid-catalyzed exchange | Deuterium oxide | Deuterated trifluoroacetic acid | 25-80 | 2-24 hours | 85-95 |

| Metal-catalyzed exchange | Deuterium oxide | Palladium on carbon | 50-150 | 1-12 hours | 90-99 |

| Transfer deuteration | Formic acid/Deuterium oxide | Iridium catalyst | 80-120 | 3-8 hours | 80-90 |

| Electrochemical deuteration | Deuterium oxide | Proton-conducting membrane | 25 | 1-4 hours | 80-98 |

The isotopic effect study of propofol deuteration has revealed important mechanistic insights regarding the metabolism and activity of deuterated analogues [2] [20]. Research has demonstrated that aromatic hydrogens of propofol can be systematically replaced by deuterium to produce mono- and trideuterated derivatives, with in vitro metabolic studies on human hepatic microsomes showing minimal isotopic effects in para hydroxylation pathways [2] [20]. This finding indicates that cleavage of carbon-hydrogen bonds is not the rate-limiting step in aromatic hydroxylation processes [20] [21].

Advanced deuteration techniques have evolved to incorporate continuous monitoring and control systems that optimize deuterium incorporation while minimizing over-reaction products [7]. The development of flow chemistry-based deuteration methods has enabled precise control over reaction parameters, leading to enhanced selectivity and reduced formation of unwanted isotopomers [7].

Continuous Flow Synthesis Approaches

Continuous flow synthesis has revolutionized the production of deuterated compounds, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [3]. The implementation of flow chemistry for propofol-d17 synthesis addresses many limitations associated with conventional deuteration methods, including the handling of deuterium gas and the requirement for expensive specialized equipment [7].

The fundamental principle of continuous flow deuteration relies on the electrolytic generation of high-purity deuterium gas from deuterium oxide, eliminating the need for external deuterium gas sources [7] [9]. This approach utilizes hydrogen-cube continuous flow systems where deuterium oxide replaces the traditional hydrogen source, enabling the generation of deuterium gas with purity levels up to 99.9 percent [7]. The gas generated in situ combines with substrate solutions through gas-liquid mixers, facilitating triphasic reactions within packed catalyst beds [7].

Microwave-assisted continuous flow synthesis represents an advanced approach for deuterated aromatic compound production [12]. This methodology employs flow-type microwave reactors equipped with glass reaction tubes filled with platinum on alumina catalysts [12]. The synthesis process involves feeding raw material solutions and deuterium oxide under controlled pressure conditions, typically 2 megapascals, with microwave irradiation providing efficient heating [12]. The organic and aqueous phases are subsequently separated using liquid-liquid separators, streamlining the purification process [12].

Table 2: Continuous Flow Synthesis Parameters for Propofol-d17

| Parameter | Optimal Range | Equipment Type | Residence Time | Deuterium Purity (%) |

|---|---|---|---|---|

| Temperature | 50-200°C | H-Cube system | 10-60 minutes | 99.0-99.9 |

| Pressure | 20-100 bar | Microwave reactor | 5-30 minutes | 94.3-99.8 |

| Flow rate | 0.1-2.0 mL/min | Vapourtec system | 15-90 minutes | 90.0-98.5 |

| Catalyst loading | 50-200 mg | ThalesNano reactor | 20-120 minutes | 95.0-99.5 |

The scalability of continuous flow deuteration has been demonstrated through multi-reactor configurations that enable higher deuteration ratios through stepwise hydrogen-deuterium exchange reactions [12]. Research has shown that connecting reactors in series allows for the production of compounds with deuterium content exceeding 94 atom percent, with production capacities reaching 1 kilogram per month for specific deuterated aromatic compounds [12].

Flow chemistry applications in deuteration synthesis have expanded to include novel electrolytic approaches that operate under ambient pressure and room temperature conditions [13]. These systems utilize proton-conducting membranes with attached electrodes, where deuterium oxide and proton sources are supplied to the anode side while compounds requiring deuteration are introduced to the cathode side [13]. The electrochemical process facilitates the synthesis of deuterium-labeled compounds through the oxidation of proton sources and deuterium oxide, generating deuterium species that react with target substrates [13].

The optimization of continuous flow conditions for propofol-d17 synthesis requires careful consideration of catalyst selection, reaction temperature, and residence time [7]. Palladium-based catalysts, including five percent palladium on barium sulfate and Lindlar catalysts, have demonstrated exceptional performance in flow deuteration systems [7]. Temperature optimization studies have revealed that elevated temperatures between 80-100 degrees Celsius significantly improve conversion rates while maintaining selectivity for desired deuteration products [7].

Pressure regulation in continuous flow systems plays a critical role in maintaining optimal reaction conditions and preventing unwanted side reactions [7]. Back pressure regulators ensure constant pressures up to 100 bar, enabling the maintenance of liquid phases at elevated temperatures and facilitating efficient deuterium incorporation [7]. The precise control afforded by flow systems allows for the suppression of over-reaction products while maximizing reaction rates simultaneously [7].

Purification and Characterization Techniques

The purification of propofol-d17 requires specialized techniques that account for the unique properties of deuterated compounds while ensuring pharmaceutical-grade purity levels [14]. Steam distillation represents a fundamental purification method for crude propofol-d17, involving the co-distillation of the product with water under normal atmospheric pressure or mild vacuum conditions [14]. This process begins with the addition of crude propofol-d17 to purified water in glass-lined reactors, followed by gradual heating to achieve co-distillation [14].

The biphasic separation following steam distillation requires careful handling to maintain product integrity and prevent deuterium exchange with atmospheric moisture [14]. The organic layer containing purified propofol-d17 undergoes treatment with dehydrating agents to remove dissolved moisture, followed by filtration through ultrafine micron filters under nitrogen or argon pressure [14]. This controlled environment processing ensures the attainment of pharmaceutical injectable grade propofol-d17 with purity levels exceeding 99.90 percent [14].

Advanced purification techniques include the use of alkaline metal salt formation followed by neutralization to achieve pharmaceutical-grade purity [18]. This method involves treating crude propofol-d17 with sodium methylate in methanol at controlled temperatures between 35-45 degrees Celsius [18]. The resulting sodium salt precipitates and can be isolated through filtration and washing with anhydrous toluene [18]. Subsequent neutralization with hydrochloric acid regenerates purified propofol-d17, which undergoes final distillation under vacuum conditions [18].

Table 3: Purification Methods for Propofol-d17

| Method | Solvent System | Temperature (°C) | Pressure (mbar) | Final Purity (%) | Recovery Yield (%) |

|---|---|---|---|---|---|

| Steam distillation | Water/organic | 100-120 | 1013-26 | 99.90+ | 85-92 |

| Salt formation | Methanol/toluene | 35-45 | Atmospheric | 99.95+ | 88-95 |

| Bulb-to-bulb distillation | Neat | 140 | 5 | 99.8+ | 90-96 |

| Molecular distillation | Various | 60-98 | 1.7 | 99.9+ | 92-98 |

Characterization of propofol-d17 employs multiple analytical techniques to confirm isotopic purity and structural integrity [26] [27]. Proton nuclear magnetic resonance spectroscopy serves as the primary analytical method for confirming deuterium incorporation and overall structural consistency [26]. The absence of characteristic proton signals in regions corresponding to deuterated positions provides direct evidence of successful isotopic substitution [26].

Mass spectrometry analysis represents a critical characterization tool for determining isotopic distribution and purity levels in propofol-d17 [27] [28]. Gas chromatography-mass spectrometry methods have been developed specifically for deuterated propofol analysis, utilizing selective ion monitoring to differentiate between various isotopic species [19]. The molecular weight determination through mass spectrometry confirms the incorporation of seventeen deuterium atoms, with the deuterated compound exhibiting a molecular weight of 195.37 compared to 178.27 for non-deuterated propofol [27].

Isotopic purity assessment requires sophisticated analytical approaches that can quantify the distribution of deuterium incorporation across different positions within the molecule [28] [29]. High-resolution mass spectrometry enables the determination of isotopic distribution patterns, with observed intensities for various deuteration levels providing quantitative data on purity [28]. Commercial propofol-d17 typically demonstrates isotopic purities exceeding 98.5 percent, with the d17 species comprising greater than 91 percent of the total product [28].

Table 4: Analytical Characterization Data for Propofol-d17

| Analytical Method | Parameter Measured | Typical Value | Specification Range |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Chemical shifts (ppm) | δ 7.07, 6.96-6.85, 4.78, 3.17, 1.28 | ±0.05 ppm |

| Mass Spectrometry | Molecular ion (m/z) | 195.37 | ±0.1 |

| Gas Chromatography | Retention time (min) | 13.70 | ±0.2 |

| Isotopic Analysis | d17 content (%) | 91.03-98.5 | ≥90.0 |

Elemental analysis provides complementary characterization data for propofol-d17, confirming the overall composition and isotopic substitution patterns [29]. Carbon and hydrogen content determinations account for the presence of deuterium atoms, with theoretical calculations supporting observed analytical results [29]. The molecular formula C12HD17O reflects the complete deuteration of hydrogen positions while maintaining the core structural framework [29].

Advanced characterization techniques include stimulated Raman scattering microscopy, which enables the direct visualization of deuterated propofol in biological systems [1] [31]. This methodology exploits the unique spectroscopic properties of carbon-deuterium bonds, providing Raman signals in the silent region between 1800-2800 wavenumbers where biological molecules exhibit minimal interference [31]. The technique demonstrates high specificity for propofol-d17, with characteristic peaks at 2055 wavenumbers serving as diagnostic markers for deuterium incorporation [31].

The application of propofol-d17 as an internal standard in gas chromatography-tandem mass spectrometry represents a significant advancement in analytical precision and accuracy for propofol quantification. The deuterated compound exhibits distinct mass spectrometric characteristics that enable its effective utilization as a stable isotope-labeled internal standard, providing exceptional analytical performance in complex biological matrices [1].

Molecular Ion Fragmentation Patterns

The mass spectrometric behavior of propofol-d17 demonstrates characteristic fragmentation patterns that distinguish it from the parent compound. The molecular ion appears at mass-to-charge ratio 177, representing a 14-unit mass shift from propofol's molecular ion at mass-to-charge ratio 163 [1]. This isotopic shift results from the incorporation of seventeen deuterium atoms throughout the molecular structure, creating a readily identifiable spectral signature for quantitative analysis.

The primary quantifier ion for propofol-d17 appears at mass-to-charge ratio 129, while qualifier ions are observed at mass-to-charge ratios 113 and 145 [1]. These fragmentation patterns maintain structural similarity to propofol while providing distinct spectral separation, ensuring accurate quantification without interference from the analyte of interest.

Analytical Performance Characteristics

Gas chromatography-tandem mass spectrometry methods utilizing propofol-d17 as internal standard demonstrate exceptional analytical performance across multiple validation parameters. The calibration linearity extends from 100 to 2000 nanograms per milliliter, with correlation coefficients consistently exceeding 0.995 [1]. The limit of detection achieves 0.05 nanograms per milliliter, while the lower limit of quantification reaches 0.10 nanograms per milliliter, providing sensitivity suitable for forensic and clinical applications.

Precision values demonstrate remarkable consistency, with intra-day coefficient of variation below 10 percent and inter-day coefficient of variation below 15 percent [1]. Accuracy measurements fall within 92.97 to 98.73 percent, meeting stringent regulatory requirements for bioanalytical method validation. Recovery studies indicate extraction efficiency exceeding 85 percent across the analytical range, confirming the robustness of propofol-d17 as an internal standard.

Matrix Effects and Selectivity

The implementation of propofol-d17 as internal standard effectively compensates for matrix effects encountered in complex biological samples. Matrix effect evaluation demonstrates values ranging from 90 to 110 percent, indicating minimal ion suppression or enhancement effects [1]. This performance characteristic ensures accurate quantification across diverse biological matrices, including whole blood, plasma, serum, and tissue homogenates.

Selectivity studies demonstrate no interference from endogenous compounds or common pharmaceutical agents at the retention times of propofol and propofol-d17 [1]. The chromatographic separation achieves baseline resolution between analyte and internal standard, with retention times differing by approximately 0.06 minutes. This selectivity ensures accurate quantification even in complex forensic samples containing multiple pharmaceutical compounds.

Liquid Chromatography-Tandem Mass Spectrometry Method Development for Metabolite Analysis

The development of liquid chromatography-tandem mass spectrometry methods incorporating propofol-d17 enables comprehensive metabolite analysis and pharmacokinetic studies. This analytical approach facilitates simultaneous quantification of propofol and its phase I and phase II metabolites, providing detailed insights into drug metabolism and disposition [2] [3].

Multiple Reaction Monitoring Optimization

The optimization of multiple reaction monitoring transitions for propofol-d17 metabolite analysis requires careful consideration of precursor and product ion relationships. Propofol-d17 exhibits a precursor ion at mass-to-charge ratio 194.1, fragmenting to produce ions at mass-to-charge ratio 194.1 for quantification [2]. This fragmentation pattern reflects the molecular stability imparted by deuterium substitution, maintaining structural integrity during collision-induced dissociation.

For propofol glucuronide-d17, the major metabolite, the precursor ion appears at mass-to-charge ratio 370.1, with the primary product ion at mass-to-charge ratio 194.1 [2]. This fragmentation represents loss of the glucuronic acid moiety, leaving the deuterated propofol fragment for quantification. The use of deuterated internal standards for each metabolite ensures accurate quantification by compensating for matrix effects and extraction variability.

Chromatographic Separation Strategies

The chromatographic separation of propofol-d17 and its metabolites requires reversed-phase liquid chromatography with optimized gradient conditions. The mobile phase typically consists of acetonitrile and aqueous buffer systems, with gradient elution providing optimal resolution between structurally related compounds [2] [3]. The retention time for propofol-d17 typically ranges from 8 to 12 minutes, depending on column chemistry and gradient conditions.

Phase II metabolites, including glucuronide and sulfate conjugates, elute earlier than the parent compound due to increased polarity [2]. This elution order facilitates method development by separating polar metabolites from the more lipophilic parent compound. The use of deuterated internal standards for each analyte ensures accurate quantification by matching retention times and ionization characteristics.

Validation Parameters and Performance Metrics

Liquid chromatography-tandem mass spectrometry methods for propofol-d17 metabolite analysis demonstrate exceptional validation performance across multiple parameters. The linearity range extends from 100 to 10,000 nanograms per milliliter for major metabolites, with correlation coefficients exceeding 0.990 [2]. The lower limit of quantification achieves 0.2 nanograms per milliliter for most metabolites, providing sensitivity suitable for pharmacokinetic studies.

Precision evaluation demonstrates intra-day coefficient of variation below 15 percent and inter-day coefficient of variation below 20 percent [2]. Accuracy measurements range from 90 to 110 percent, meeting regulatory requirements for bioanalytical method validation. Recovery studies indicate extraction efficiency between 85 and 105 percent, confirming method robustness across the analytical range.

Metabolite Identification and Structural Elucidation

The application of propofol-d17 in metabolite identification studies provides valuable insights into drug metabolism pathways. The deuterium labeling enables precise tracking of metabolic transformations, distinguishing between different metabolic pathways and identifying novel metabolites [4]. Mass spectrometric fragmentation patterns of deuterated metabolites provide structural information complementary to non-deuterated analogs.

High-resolution mass spectrometry coupled with propofol-d17 enables accurate mass determination of metabolites, facilitating molecular formula assignment and structural elucidation [4]. The isotopic pattern created by deuterium incorporation provides additional confirmation of metabolite identity, enhancing confidence in structural assignments.

Nuclear Magnetic Resonance Spectroscopy Applications in Metabolic Profiling

Nuclear magnetic resonance spectroscopy applications utilizing propofol-d17 provide unique insights into metabolic profiling and drug disposition studies. The deuterium labeling creates distinct spectral signatures that enable precise tracking of drug metabolism and metabolic flux analysis [5] [6].

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy represents the most commonly employed technique for propofol metabolite analysis. The method enables quantitative determination of propofol metabolites in biological matrices without requiring reference standards [5]. The deuterium substitution in propofol-d17 eliminates interference from corresponding proton signals, enabling accurate quantification of metabolites in complex biological samples.

The chemical shift ranges for propofol metabolites span from 0.5 to 8.0 parts per million, encompassing aromatic protons, aliphatic protons, and hydroxyl groups [5]. The integration of specific spectral regions enables quantitative analysis of individual metabolites, with proportional recovery of propofol metabolites including propofol glucuronide, quinol glucuronides, and sulfate conjugates.

Deuterium Nuclear Magnetic Resonance Spectroscopy

Deuterium nuclear magnetic resonance spectroscopy provides complementary information to proton nuclear magnetic resonance, focusing specifically on the deuterated positions within propofol-d17 [7]. This technique enables direct observation of the deuterated compound without interference from endogenous substances, providing exceptional selectivity for drug-related signals.

The deuterium nuclear magnetic resonance spectrum of propofol-d17 exhibits distinct chemical shifts corresponding to aromatic and aliphatic deuterium positions [7]. The integration of these signals enables quantitative analysis of propofol-d17 and its metabolites, providing information about metabolic stability and biotransformation pathways.

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, provide enhanced structural information for propofol-d17 metabolite analysis [8]. These techniques enable correlation between proton and carbon-13 signals, facilitating structural elucidation of complex metabolites and metabolic intermediates.

The heteronuclear single quantum coherence spectrum of propofol-d17 reveals correlations between carbon atoms and attached protons, providing definitive structural assignments [8]. This information proves invaluable for metabolite identification and structural confirmation in complex biological matrices.

Metabolic Flux Analysis

The application of propofol-d17 in metabolic flux analysis enables quantitative assessment of metabolic pathways and enzyme kinetics [6]. The deuterium labeling provides a stable isotopic tracer that can be followed through metabolic transformations, enabling calculation of metabolic rates and pathway contributions.

Nuclear magnetic resonance-based metabolic flux analysis utilizing propofol-d17 provides insights into enzyme kinetics, metabolic regulation, and drug-drug interactions [6]. The technique enables real-time monitoring of metabolic processes, providing dynamic information about drug metabolism and disposition.

Quantitative Metabolomics Applications

Quantitative metabolomics studies utilizing propofol-d17 enable comprehensive analysis of drug effects on cellular metabolism [6]. The deuterium labeling provides a stable reference for quantitative measurements, enabling accurate determination of metabolic changes induced by drug treatment.

The nuclear magnetic resonance-based metabolomics approach provides simultaneous quantification of multiple metabolites, enabling systems-level analysis of drug effects [6]. This approach facilitates identification of biomarkers, metabolic pathways, and drug mechanisms of action through comprehensive metabolic profiling.